molecular formula C6H11NO2 B13544951 2,6-Dioxa-8-azaspiro[3.5]nonane

2,6-Dioxa-8-azaspiro[3.5]nonane

Cat. No.: B13544951
M. Wt: 129.16 g/mol
InChI Key: JANVDMFRPRXOMD-UHFFFAOYSA-N
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Description

2,6-Dioxa-8-azaspiro[3.5]nonane is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. As part of the azaspiroketal chemical family, it serves as a versatile and rigid synthetic building block. Its three-dimensional structure helps reduce planar molecular characteristics, which can improve solubility and metabolic stability in potential drug candidates . This scaffold is frequently employed to create molecular complexity and explore structure-activity relationships in bioactive molecule design. In pharmaceutical research, structurally similar azaspiroketal motifs have been incorporated into compounds investigated for their membrane-targeting antimicrobial activity, such as potent anti-tubercular agents . Furthermore, spirocyclic frameworks of this nature are valuable in developing inhibitors for various biological targets. Related compounds have shown promise in programs targeting enzymes like human lactate dehydrogenase A (hLDHA) . The unique spatial arrangement of the oxygen and nitrogen atoms within the spiro[3.5]nonane core makes it a privileged structure for constructing molecules that interact with complex biological systems. This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in human or veterinary medicine.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2,6-dioxa-8-azaspiro[3.5]nonane

InChI

InChI=1S/C6H11NO2/c1-6(2-8-3-6)4-9-5-7-1/h7H,1-5H2

InChI Key

JANVDMFRPRXOMD-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC2)COCN1

Origin of Product

United States

Preparation Methods

Synthesis via Chloroacetylation and Cyclization

Based on the patent CN113214290B (2021), a notable method involves the following steps:

Step Description Reagents & Conditions Yield & Notes
1 Acylation of compound 1 (3-((benzylamino)methyl)oxetane cycloalkane-3-ol) Chloroacetyl chloride, first alkali (e.g., triethylamine or potassium carbonate), first solvent (e.g., dichloromethane) Produces compound 2 with high efficiency; raw materials are inexpensive and readily available
2 Self-cyclization Inert atmosphere, second alkali (e.g., sodium hydride), second solvent (e.g., tetrahydrofuran) Facilitates ring closure to form intermediate 3
3 Reduction Lithium aluminum hydride (LiAlH4), third solvent (e.g., diethyl ether), inert atmosphere Converts intermediate 3 to 4; molar ratio of 1:1.1–2 ensures high yield
4 Catalytic Hydrogenation Hydrogen gas (20–100 psi), temperature 20–50°C, catalyst (e.g., palladium on carbon), acetic acid as activator Removes benzyl protecting group, yielding the target compound

This route emphasizes the use of inexpensive, commercially available reagents, short reaction sequences, and conditions suitable for industrial scale-up.

Alternative Routes

Other literature sources suggest modifications such as:

  • Using different bases (e.g., pyridine or diisopropylethylamine) to optimize acylation efficiency
  • Employing alternative reducing agents like sodium borohydride in specific steps
  • Variations in solvents (e.g., acetonitrile or ethyl acetate) to improve solubility and reaction rates

However, the core methodology remains similar: acylation, cyclization, reduction, and deprotection.

Reaction Conditions and Optimization

Reaction Step Typical Conditions Optimization Notes
Acylation Room temperature, 2–4 hours Use of triethylamine or potassium carbonate as base enhances yield
Cyclization Inert atmosphere, 0–25°C, 4–8 hours Sodium hydride or n-butyllithium as base improves cyclization efficiency
Reduction LiAlH4, 0–25°C, 2–4 hours Molar ratio 1:1.1–2; excess ensures complete reduction
Hydrogenation 20–50°C, 20–100 psi H2, 8–20 hours Acetic acid as activator improves deprotection efficiency

These conditions are adaptable based on scale and specific laboratory or industrial setups.

Data Tables Summarizing Key Parameters

Step Reagents Solvents Temperature Duration Molar Ratios Notes
Acylation Chloroacetyl chloride, triethylamine Dichloromethane Room temp 2–4 hrs 1:1 molar ratio High yield, straightforward
Cyclization Sodium hydride, tetrahydrofuran Inert atmosphere 0–25°C 4–8 hrs 1:1 molar ratio Promotes efficient ring closure
Reduction Lithium aluminum hydride Diethyl ether 0–25°C 2–4 hrs 1:1.1–2 Complete reduction, high purity
Hydrogenation Hydrogen gas, palladium on carbon Ethyl acetate 20–50°C 8–20 hrs N/A Deprotects benzyl group

Diversity of Source Material and Industrial Relevance

The synthesis route utilizing compound 1 (3-((benzylamino)methyl)oxetane cycloalkane-3-ol) is advantageous due to:

  • Availability : Raw materials are commercially accessible and can be produced on a large scale.
  • Simplicity : The four-step process is concise, reducing operational complexity.
  • Yield and Scalability : Reported yields are high (>70%), and conditions are amenable to scale-up.
  • Environmental Considerations : Use of common solvents and reagents aligns with green chemistry principles when optimized.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the heteroatoms in the spiro structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often require the presence of a base to neutralize by-products.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-amines or alcohols. Substitution reactions typically result in the formation of new spiro derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2,6-Dioxa-8-azaspiro[35]nonane is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activity. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development. Researchers are exploring its use as a scaffold for designing new pharmaceuticals.

Medicine

In medicine, derivatives of 2,6-Dioxa-8-azaspiro[3.5]nonane are being investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them promising candidates for further development as therapeutic agents.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and polymers. Its unique properties can enhance the performance of materials, such as increasing thermal stability or improving mechanical strength.

Mechanism of Action

The mechanism by which 2,6-Dioxa-8-azaspiro[3.5]nonane exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The presence of oxygen and nitrogen atoms in the spiro structure allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Spirocycles

Core Structural Variations

The positioning of heteroatoms (O, N) in spirocycles critically influences their electronic properties, solubility, and receptor-binding profiles. Below is a comparative analysis with key analogs:

Compound Name Heteroatom Positions Key Structural Features Pharmacological Relevance
2,6-Dioxa-8-azaspiro[3.5]nonane 2,6-O; 8-N Dual oxygen atoms enhance polarity Limited direct data; inferred SR modulation potential
2,7-Diazaspiro[3.5]nonane 2,7-N High S1R/S2R affinity (KiS1R = 2.7–13 nM) Potent sigma receptor ligands with agonist/antagonist duality
Diazabicyclo[4.3.0]nonane Fused bicyclic N Lower SR affinity than spiro analogs Moderate S1R preference (KiS1R = 10–19 nM)
5-Oxa-8-azaspiro[3.5]nonane 5-O; 8-N Single oxygen, varied substitution Used in EGFR inhibitor development

Key Observations :

  • Oxygen vs.
  • Spiro vs. Bicyclic Frameworks: Diazabicyclo[4.3.0]nonane derivatives exhibit reduced sigma receptor affinity compared to spirocycles, emphasizing the role of the spiro junction in target engagement .

Binding Affinity and Functional Profiles

While this compound lacks direct binding data, its analogs provide critical insights:

Table 1: Sigma Receptor Binding Affinities of Selected Spirocycles
Compound S1R Ki (nM) S2R Ki (nM) Functional Profile
2,7-Diazaspiro[3.5]nonane (5b) 13 102 S1R antagonist
Diazabicyclo[4.3.0]nonane (8f) 10 165 S1R antagonist
2-Oxa-7-azaspiro[3.5]nonane N/A N/A Preclinical use in metabolic studies

Notable Trends:

  • 2,7-Diazaspiro Derivatives : Demonstrated the highest S1R affinity (Ki = 2.7–13 nM) and clear antagonism in vivo .
  • Diazabicyclo Derivatives : Showed lower potency but retained S1R selectivity, suggesting scaffold flexibility .

Biological Activity

2,6-Dioxa-8-azaspiro[3.5]nonane is a compound that belongs to the family of spirocyclic compounds, which are characterized by their unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a spirocyclic structure that includes both nitrogen and oxygen atoms. This arrangement is significant as it influences the compound's reactivity and interaction with biological targets. The presence of these functional groups often correlates with enhanced lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, which may result in therapeutic effects.

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes, which can be crucial in the treatment of diseases such as cancer and neurological disorders.
  • Receptor Interaction : The compound may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Pharmacological Properties

Research indicates that compounds related to this compound exhibit diverse pharmacological properties:

  • Anticonvulsant Activity : Analogous compounds have shown promise in treating seizure disorders by modulating neurotransmitter release and receptor activity .
  • Potential Antitumor Effects : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through targeted interactions with oncogenic proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticonvulsant Studies : A study demonstrated that 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride exhibited notable anticonvulsant properties in animal models, suggesting that similar structures could be effective in clinical settings .
  • Antitumor Activity : Research on spirocyclic compounds has identified several derivatives that act as covalent inhibitors against KRAS G12C mutations, a common driver in solid tumors . These findings highlight the potential for developing targeted therapies based on the structural framework of this compound.

Comparative Analysis

The following table summarizes key analogs of this compound and their distinct biological activities:

Compound NameCAS NumberKey FeaturesBiological Activity
7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane2167324-32-3Enhanced lipophilicityPotential enzyme inhibitor
5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride1184185-17-8Notable anticonvulsant propertiesAnticonvulsant
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneN/ACovalent inhibitor against KRAS G12CAntitumor effects

Q & A

Q. What are the common synthetic routes for 2,6-Dioxa-8-azaspiro[3.5]nonane, and how are protecting groups managed during synthesis?

A four-step synthesis involves:

  • Step 1 : Reacting a precursor with chloroacetyl chloride in a solvent (e.g., dichloromethane) using a base (e.g., triethylamine or potassium carbonate) to form an intermediate.
  • Step 4 : Catalytic hydrogenation to remove a benzyl (Bn) protecting group, yielding the final spirocyclic compound . Optimization of reaction conditions (temperature, solvent polarity) is critical for scalability and purity. For example, sodium hydride or n-butyl lithium may be used as bases in later stages .

Q. How does the spirocyclic structure of this compound influence its chemical reactivity compared to analogs?

The spirocyclic framework enables unique reactivity:

  • Substitution reactions : The nitrogen and oxygen atoms allow nucleophilic attacks, particularly at positions adjacent to heteroatoms.
  • Oxidation/Reduction : The oxygen-rich rings are susceptible to oxidation (e.g., with KMnO₄), while the amine group can be reduced (e.g., with NaBH₄) . Comparative analysis with 2,5-Dioxa-8-azaspiro[3.5]nonane (CAS 1184185-17-8) shows that oxygen positioning alters electronic density, affecting reaction kinetics .

Advanced Research Questions

Q. How do structural modifications in this compound derivatives impact their binding affinity to sigma receptors (S1R/S2R)?

  • Case Study : Derivatives of 2,7-diazaspiro[3.5]nonane (structurally analogous) show nanomolar binding affinity (e.g., compound 4b : KiS1R = 2.7 nM, KiS2R = 27 nM). The spiro scaffold’s rigidity enhances selectivity for S1R over S2R .
  • Functional Impact : Methyl or aryl substitutions at specific positions modulate intrinsic activity. For example, compound 5b (KiS1R = 13 nM) exhibits full S1R antagonism in vivo, reversing mechanical hypersensitivity at 20 mg/kg .

Q. What methodologies resolve contradictions in biological activity data between spirocyclic analogs?

  • In vitro/in vivo correlation : Compound 4b (2,7-diazaspiro[3.5]nonane) lacks antiallodynic effects despite high S1R affinity, suggesting off-target interactions. Functional assays (e.g., PRE-084 agonist reversal) confirm S1R-specific mechanisms .
  • Computational Modeling : Docking studies reveal that minor structural changes (e.g., oxygen vs. nitrogen placement) alter ligand-receptor hydrogen bonding, explaining divergent activities .

Q. How can reaction conditions be optimized for large-scale synthesis of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance hydrogenation yields during deprotection .
  • Yield Optimization : Pilot-scale trials show that maintaining pH >9 during substitution reactions minimizes byproducts .

Methodological Recommendations

  • Contradiction Analysis : Use molecular dynamics simulations to assess conformational flexibility impacting receptor binding .
  • Synthetic Optimization : Employ high-throughput screening to identify ideal bases (e.g., NaH vs. LiAlH₄) for substitution reactions .
  • Biological Assays : Pair radioligand binding assays (S1R/S2R) with in vivo pain models (e.g., mechanical allodynia) to validate functional activity .

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